molecular formula C18H15ClFN3OS B2692471 5-[(3-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 303998-08-5

5-[(3-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2692471
CAS No.: 303998-08-5
M. Wt: 375.85
InChI Key: RCKMBINSZDVDNH-UHFFFAOYSA-N
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Description

The compound 5-[(3-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide (molecular formula: C₁₈H₁₅ClFN₃OS; molecular weight: 375.85 g/mol) features a pyrazole core substituted with a 3-chlorophenylsulfanyl group at position 5, methyl groups at positions 1 and 3, and a 4-fluorophenyl carboxamide at position 2. This compound’s sulfanyl and fluorophenyl groups may enhance lipophilicity and metabolic stability, while the carboxamide moiety could facilitate hydrogen bonding in biological targets .

Properties

IUPAC Name

5-(3-chlorophenyl)sulfanyl-N-(4-fluorophenyl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS/c1-11-16(17(24)21-14-8-6-13(20)7-9-14)18(23(2)22-11)25-15-5-3-4-12(19)10-15/h3-10H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKMBINSZDVDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)F)SC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-[(3-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a member of the pyrazole family, which has gained attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H16ClFN2SC_{21}H_{16}ClFN_2S, characterized by a pyrazole core substituted with a chlorophenyl sulfanyl group and a fluorophenyl moiety. The structural features contribute to its potential biological activity, particularly in targeting various biochemical pathways.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. In particular, This compound has shown promising results against several cancer cell lines:

  • MCF7 (breast cancer) : The compound demonstrated an IC50 value of approximately 12.50 µM, indicating moderate cytotoxicity.
  • NCI-H460 (lung cancer) : An IC50 value of 42.30 µM was observed, suggesting potential for further development as an anticancer agent .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's structure allows it to inhibit key inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. Pyrazoles have been shown to inhibit various kinases and enzymes critical for cell proliferation and survival.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Activity Description
MCF712.50Moderate cytotoxicity
NCI-H46042.30Potential anticancer activity

Table 2: Comparison of Biological Activities of Related Pyrazole Derivatives

Compound NameIC50 (µM)Target Cell Line
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline3.25Hep-2
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole26A549
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-pyrazole0.39NCI-H460

Study on Antitumor Efficacy

A study conducted by Xia et al. demonstrated that derivatives similar to This compound exhibited significant antitumor activity through apoptosis induction in cancer cells. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Inhibition of Kinases

Li et al. reported that pyrazole derivatives could inhibit Aurora-A kinase, which is crucial for cell cycle regulation. This inhibition correlates with the observed anticancer properties of compounds in this class .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Pyrazole derivatives vary significantly in substituents, influencing their physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 5-(3-ClPh-S), N-(4-FPh), 1,3-diMe C₁₈H₁₅ClFN₃OS 375.85 -
5-(4-ClPh)-1-(2,4-diClPh)-4-Me-N-(3-pyridylmethyl)pyrazole-3-carboxamide 5-(4-ClPh), 1-(2,4-diClPh), 4-Me, N-(3-pyridylmethyl) C₂₃H₁₇Cl₃N₄O 471.76
5-[(2-ClBz)SA]-N-(4-MeOPh)-1-Me-3-CF₃-pyrazole-4-carboxamide 5-(2-ClBz-S), N-(4-MeOPh), 1-Me, 3-CF₃ C₂₀H₁₇ClF₃N₃O₂S 455.88
5-(3-ClPh-S)-1-Me-3-CF₃-pyrazole-4-carbaldehyde oxime 5-(3-ClPh-S), 1-Me, 3-CF₃, 4-CHO oxime C₁₆H₁₁Cl₂F₃N₄OS₂ 451.31

Key Observations:

  • Sulfanyl vs. Sulfonamide: The target compound’s sulfanyl group (C-S-C) contrasts with sulfonamide (SO₂-NR₂) in analogs like N-[1-[(3-ClPhO)Me]-1H-pyrazol-4-yl]-1-Et-pyrazole-4-SA (), which may reduce lipophilicity but improve solubility .
  • Aromatic Substituents: Fluorophenyl (target) vs. dichlorophenyl () or trifluoromethyl () groups alter steric bulk and electronic effects, impacting receptor binding .

Physicochemical Properties

Data from analogs suggest trends in melting points, solubility, and stability:

Compound Type Melting Point (°C) LogP (Predicted) Key Features Reference
Thiazole-linked pyrazoles 134–178 ~3.5–4.2 High polarity due to thiazole/amide
Trifluoromethyl pyrazoles Not reported ~4.8–5.5 Enhanced lipophilicity (CF₃ group)
Target Compound Not reported ~4.1 (estimated) Moderate lipophilicity (Cl, F, S) -

Analysis:

  • The target compound’s estimated LogP (~4.1) suggests balanced lipophilicity, suitable for membrane permeability and oral bioavailability .
  • Melting points for similar pyrazole carboxamides () range from 134–178°C, implying crystalline solid states under standard conditions .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:

  • Sulfanyl group introduction : Reacting 3-chlorothiophenol with a halogenated pyrazole precursor under basic conditions (e.g., NaH in DMF) at 60–80°C for 6–12 hours .
  • Carboxamide formation : Coupling the intermediate with 4-fluoroaniline using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .
    Optimization : Solvent polarity (DMF vs. THF) and temperature control are critical to minimize side reactions. Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

  • X-ray crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 9.0032 Å, b = 20.1001 Å) confirm molecular geometry and substituent orientation .
  • NMR spectroscopy : 1^1H NMR (400 MHz, CDCl₃) identifies methyl groups (δ 2.35–2.50 ppm) and aromatic protons (δ 7.20–7.60 ppm). 19^{19}F NMR confirms the 4-fluorophenyl moiety .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass validation (e.g., m/z 471.76 [M+H]+^+) .

Advanced: How do halogen substituents (Cl, F) impact bioactivity in structure-activity relationship (SAR) studies?

  • Chlorophenyl group : Enhances lipophilicity and target binding via hydrophobic interactions. Substitution at the 3-position (vs. 4-position) reduces steric hindrance, improving affinity for cysteine protease targets .
  • Fluorophenyl group : Increases metabolic stability by resisting oxidative degradation. The 4-fluoro configuration optimizes π-stacking in enzyme active sites .
    Methodology : Competitive inhibition assays (e.g., IC₅₀ measurements) and molecular docking (AutoDock Vina) compare analogs .

Advanced: How can researchers resolve discrepancies between computational binding predictions and experimental data?

  • Validation strategies :
    • Use co-crystallization (X-ray) to confirm binding modes predicted by docking studies .
    • Apply thermodynamic integration (MD simulations) to account for solvation effects overlooked in rigid docking .
    • Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) for halogen-bonding interactions .

Advanced: What in vitro models assess metabolic stability, and which analytical methods are recommended?

  • Liver microsome assays : Incubate the compound with rat/human liver microsomes (37°C, NADPH system) and monitor degradation via LC-MS/MS over 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate isoform-specific interactions .
  • Analytical tools :
    • UPLC-QTOF : Quantifies parent compound and metabolites with ppm-level mass accuracy.
    • HPLC-DAD : Tracks stability under varied pH conditions .

Advanced: How should contradictory bioactivity data across cell-based assays be addressed?

  • Troubleshooting steps :
    • Validate cell line authenticity (STR profiling) to rule out cross-contamination .
    • Normalize data using internal controls (e.g., ATP quantification for cytotoxicity correction) .
    • Test solubility in assay media (DMSO tolerance <0.1%) to avoid aggregation artifacts .
  • Statistical analysis : Apply Bland-Altman plots to assess inter-lab variability .

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